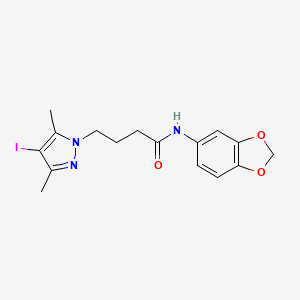
N-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a complex organic compound that features a benzodioxole ring, an iodinated pyrazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Iodination of Pyrazole: The pyrazole ring is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium.
Coupling Reaction: The iodinated pyrazole is then coupled with the benzodioxole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amidation: The final step involves the amidation of the coupled product with butanoyl chloride in the presence of a base, such as triethylamine, to form the desired butanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodinated pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.
Reduction: Reduced forms of the benzodioxole and pyrazole rings.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure with a chlorine atom instead of iodine.
N~1~-(1,3-Benzodioxol-5-yl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Similar structure with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N1-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide may confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets that are not observed with its chloro or bromo analogs.
Properties
Molecular Formula |
C16H18IN3O3 |
|---|---|
Molecular Weight |
427.24 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H18IN3O3/c1-10-16(17)11(2)20(19-10)7-3-4-15(21)18-12-5-6-13-14(8-12)23-9-22-13/h5-6,8H,3-4,7,9H2,1-2H3,(H,18,21) |
InChI Key |
DLGPSCLUDHTGME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC3=C(C=C2)OCO3)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















